2-phenyl-1H-indole-5-carbonitrile
Overview
Description
“2-phenyl-1H-indole-5-carbonitrile” is a chemical compound with the molecular formula C15H10N2 . It is a derivative of indole, a heterocyclic compound that is frequently used in the synthesis of various organic compounds . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of “2-phenyl-1H-indole-5-carbonitrile” can be represented by the formula C15H10N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis and Classification of Indole Compounds
Indole compounds, including 2-phenyl-1H-indole-5-carbonitrile, are a significant focus in organic synthesis due to their diverse applications and structural complexity. A comprehensive review by Taber and Tirunahari (2011) provides a detailed classification of indole syntheses, recognizing the complexity and variety in methods for preparing indoles. This classification system is vital for chemists to understand the historical context and current state of art for indole synthesis, ensuring that efforts are directed towards addressing challenges in this domain (Taber & Tirunahari, 2011).
Biological Significance and Synthetic Approaches
Indole derivatives, including 2-phenyl-1H-indole-5-carbonitrile, possess a wide range of pharmacological activities, making them a critical focus in drug discovery and medicinal chemistry. Padmavathi et al. (2021) conducted a review that emphasizes the synthesis and diverse therapeutic potential of indole derivatives. This review not only sheds light on the synthetic processes but also the pharmacological features of indole derivatives, offering valuable insights for future medicinal chemistry endeavors (Padmavathi et al., 2021).
Chemical Modifications and Biological Activities
Indole diterpenoids, which include derivatives of 2-phenyl-1H-indole-5-carbonitrile, are known for their significant biological activities. Sings and Singh (2003) reviewed the literature on indole diterpenoids, particularly focusing on their isolation, chemical modifications, biological activities, and synthetic and biosynthetic studies. This comprehensive review provides crucial insights into the pharmacological potential of these compounds (Sings & Singh, 2003).
Indole Derivatives in Pharmacology
The pharmacological potential of indole derivatives, including 2-phenyl-1H-indole-5-carbonitrile, is well-documented. Kumar and Ritika (2020) reviewed the biological activities of various indole derivatives, highlighting their potential in treating a range of conditions, from viral infections to chronic diseases. This review underscores the immense potential of indole derivatives in developing new therapeutic agents (Kumar & Ritika, 2020).
Future Directions
properties
IUPAC Name |
2-phenyl-1H-indole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFJGCSGRAMZRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445737 | |
Record name | 2-Phenyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1H-indole-5-carbonitrile | |
CAS RN |
96887-11-5 | |
Record name | 2-Phenyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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